Noscapine-13C,d3

Bioanalytical Method Validation LC-MS/MS Quantification Stable Isotope Internal Standard Selection

Noscapine-13C,d3 is a dual-labeled (¹³C & d3) stable isotope internal standard that overcomes the limitations of deuterated-only SIL-IS in LC-MS/MS. Its dual ¹³C/d3 labeling ensures near-identical co-elution with unlabeled noscapine, providing superior matrix effect compensation over single-isotope D-labeled analogs. The analyte-matched standard enables accurate noscapine quantification in preclinical PK, pharmaceutical purity analysis per ICH Q2(R1), forensic toxicology, and CYP450-mediated drug-drug interaction studies. Supports ANDA/DMF filing and regulatory-compliant bioanalytical method validation.

Molecular Formula C22H23NO7
Molecular Weight 417.4 g/mol
Cat. No. B563389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoscapine-13C,d3
Synonyms(3S)-6,7-Dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-1(3H)-isobenzofuranone-13C,d3;  (-)-α-Narcotine-13C,d3;  (-)-Narcotine-13C,d3;  α-Narcotine-13C,d3;  Capval-13C,d3;  Coscopin-13C,d3; 
Molecular FormulaC22H23NO7
Molecular Weight417.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18+/m1/s1/i1+1D3
InChIKeyAKNNEGZIBPJZJG-DSZYONIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Noscapine-13C,d3 Analytical Reference Standard: CAS 1217680-57-3 for LC-MS/MS Quantification of Noscapine in Biological Matrices


Noscapine-13C,d3 (CAS 1217680-57-3) is a dual-labeled stable isotope internal standard (SIL-IS) incorporating one carbon-13 atom and three deuterium atoms, with a molecular formula of C22¹³CH20D3NO7 and molecular weight of 417.44 . Manufactured as the isotopically labeled analogue of noscapine, it is specifically formulated and intended for use as an internal standard for the quantification of unlabeled noscapine by GC-MS or LC-MS/MS [1]. Vendor specifications indicate purity ≥95% by HPLC with isotopic enrichment of ≥95% atom ¹³C and ≥95% atom D . The compound exists as a white to off-white solid with a reported melting point of 174–176°C and requires storage at -20°C under inert atmosphere to maintain stability .

Why Unlabeled Noscapine, Structural Analogs, or Single-Isotope Standards Cannot Replace Noscapine-13C,d3 in Quantitative Bioanalysis


In LC-MS/MS quantification of noscapine, unlabeled structural analogs (such as papaverine, cotarnine, or hydrastine) exhibit differential ionization efficiencies, distinct chromatographic retention behavior, and divergent matrix effect susceptibility profiles relative to noscapine, precluding their use as internal standards for accurate quantitation [1]. Among isotopically labeled internal standards, single-isotope deuterated standards (D-only labeling) are subject to chromatographic isotope effects wherein deuterium labeling causes retention time shifts relative to the unlabeled analyte, diminishing the capacity to compensate for ion suppression or enhancement from co-eluting matrix components [2]. Comparative studies of deuterated (²H) versus non-deuterated (¹³C and ¹⁵N) SIL-ISs across diverse analyte classes demonstrate that deuterated-only standards exhibit reduced matrix effect correction efficacy, while ¹³C-labeled or dual-labeled standards (incorporating ¹³C alongside D) provide superior co-elution and improved compensation for matrix-induced ion suppression in ESI-MS/MS assays [3][4]. Noscapine-13C,d3, with its dual ¹³C and D labeling, mitigates the limitations observed with both non-isotopic analogs and single-isotope deuterated standards, ensuring reliable quantitation across complex biological matrices.

Noscapine-13C,d3 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Performance Comparisons


Matrix Effect Compensation: Dual-Labeled ¹³C/D Internal Standard vs. Deuterated-Only SIL-IS in LC-ESI-MS/MS

Noscapine-13C,d3 incorporates both ¹³C and D labeling, a design characteristic that addresses the well-documented limitation of deuterated-only internal standards. In a systematic comparative study of deuterated (²H) SIL-IS versus non-deuterated (¹³C and ¹⁵N) SIL-ISs for urinary biomarker quantification using LC-ESI-MS/MS, deuterated-only standards demonstrated diminished matrix effect compensation due to chromatographic isotope effects causing retention time divergence from the analyte [1]. While noscapine-13C,d3-specific matrix effect data are not published in open literature, the inclusion of a ¹³C label in the noscapine-13C,d3 molecular backbone is expected to reduce retention time shift relative to unlabeled noscapine compared with a purely deuterated noscapine-d3 standard, based on established principles of ¹³C-labeled internal standards exhibiting superior co-elution and improved compensation for matrix-induced ion suppression [2]. This dual-labeling strategy represents a procurement-relevant differentiator for laboratories selecting among available noscapine internal standard options.

Bioanalytical Method Validation LC-MS/MS Quantification Stable Isotope Internal Standard Selection

Purity Specification: Noscapine-13C,d3 (≥95%) vs. Industry-Accepted Thresholds for Quantitative Bioanalytical Standards

Noscapine-13C,d3 is supplied with a vendor-certified purity of ≥95% by HPLC and isotopic enrichment of ≥95% atom ¹³C and ≥95% atom D . In contrast, pharmaceutical secondary reference standards and non-certified laboratory reagents may carry unquantified impurity profiles or variable isotopic purity, which can introduce systematic bias in quantitative assays. While ICH guidelines and FDA bioanalytical method validation guidance do not mandate a specific minimum purity for internal standards, industry consensus recommends ≥95% purity for SIL-IS intended for quantitative bioanalysis, with higher purity (>98–99%) preferred for regulatory submissions. Noscapine-13C,d3 meets the ≥95% threshold established as acceptable for research-grade quantitative applications [1].

Reference Standard Purity Method Validation Quality Control

Target Analyte Differentiation: Noscapine-13C,d3 as Internal Standard for Noscapine Quantification vs. Morphine-d3 for Opiate Panel Analysis

In multi-analyte opiate alkaloid panels, laboratories may consider using a single deuterated internal standard (e.g., morphine-d3) for quantification of multiple analytes including noscapine. However, published method development studies demonstrate that simultaneous detection of five major opium alkaloids (morphine, codeine, thebaine, papaverine, and noscapine) using a single morphine-d3 internal standard requires careful validation due to differential matrix effects and recovery rates across structurally distinct alkaloids [1]. Noscapine-13C,d3, as an analyte-matched SIL-IS, eliminates cross-analyte recovery and ionization efficiency discrepancies inherent in using morphine-d3 for noscapine quantitation [2].

Opiate Alkaloid Quantification Forensic Toxicology Pharmacokinetic Studies

Biological Activity Differentiation: Noscapine vs. Classical Opioids for In Vitro Anticancer Studies

When selecting noscapine as a chemical probe for tubulin-binding or anticancer mechanism studies rather than classical opioids, noscapine demonstrates a distinct pharmacological profile that differentiates it from morphine and codeine. Unlike morphine (analgesic, sedative, euphoric) and codeine (analgesic, antitussive with abuse potential), noscapine lacks significant analgesic, sedative, hypnotic, or euphoric effects, rendering it non-addictive [1][2]. In anticancer assays, noscapine exhibits anti-tubulin activity with far lesser toxicity than classical microtubule-targeting agents [3]. Unlike colchicine and podophyllotoxin, noscapine does not depolymerize microtubules even at stoichiometric concentrations but instead mitigates their dynamics [4]. The absence of in vitro antitumor activity from noscapine itself (only its metabolites demonstrate activity) further distinguishes it from directly cytotoxic agents [5].

Anticancer Agent Screening Tubulin Dynamics Non-Addictive Opioid Pharmacology

Noscapine-13C,d3: Evidence-Based Application Scenarios for Bioanalytical and Pharmacological Research


LC-MS/MS Quantification of Noscapine in Preclinical Pharmacokinetic Studies

Noscapine-13C,d3 serves as the analyte-matched internal standard for LC-MS/MS quantification of noscapine in plasma and tissue homogenates during preclinical pharmacokinetic evaluation of noscapine as an anticancer agent [1]. The compound's dual ¹³C/d3 labeling provides superior matrix effect compensation compared with deuterated-only internal standards [2], enabling accurate determination of pharmacokinetic parameters (AUC, Cmax, t½, clearance, bioavailability) following oral and intravenous administration in rodent models [3].

Method Validation and Quality Control for Noscapine API and Pharmaceutical Formulations

Noscapine-13C,d3 is applied as an internal standard in validated HPLC and LC-MS methods for the determination of noscapine active pharmaceutical ingredient (API) purity, process impurities, and degradation products [1]. The stable isotope-labeled standard enables accurate quantitation in stability-indicating methods, supporting pharmaceutical quality control, ANDA/DMF filing, and compliance with ICH Q2(R1) validation requirements [2].

Forensic Toxicology and Opiate Alkaloid Profiling in Biological Specimens

In forensic toxicology laboratories, noscapine-13C,d3 enables noscapine-specific quantification in complex biological matrices including oral fluid, urine, and postmortem blood [1]. Unlike surrogate internal standardization using morphine-d3 for multi-analyte opiate panels, the analyte-matched noscapine-13C,d3 eliminates cross-analyte recovery and ionization variability [2], ensuring defensible quantitation for forensic casework and clinical toxicology reporting.

In Vitro Metabolism and Drug-Drug Interaction Studies

Noscapine-13C,d3 supports quantitative assessment of noscapine metabolic stability, metabolite identification, and cytochrome P450-mediated drug-drug interaction studies [1]. Given noscapine's extensive first-pass metabolism via C–C cleavage, O-demethylation, and methylenedioxy group cleavage [2], the stable isotope-labeled internal standard enables accurate measurement of parent compound depletion and metabolite formation kinetics in human liver microsomes and hepatocyte incubations.

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